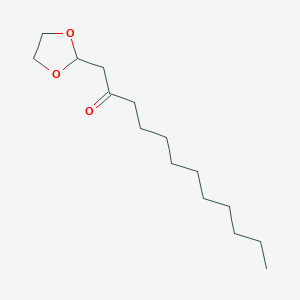

1-(1,3-Dioxolan-2-yl)-dodecan-2-one

Descripción general

Descripción

1-(1,3-Dioxolan-2-yl)-dodecan-2-one is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and are often used as intermediates in organic synthesis due to their stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized from carbonyl compounds and 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods

Industrial production of 1,3-dioxolanes often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers .

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Dioxolan-2-yl)-dodecan-2-one undergoes various types of reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO₄, OsO₄, and CrO₃/Py.

Reduction: Reducing agents such as H₂/Ni, Zn/HCl, and NaBH₄ are commonly used.

Substitution: Nucleophiles like RLi, RMgX, and RCuLi are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-(1,3-Dioxolan-2-yl)-dodecan-2-one serves as an important intermediate in the synthesis of more complex organic molecules. The stability of the dioxolane ring allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Types of Reactions

- Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reducing agents like hydrogen in the presence of nickel (H₂/Ni) or sodium borohydride (NaBH₄) are frequently used.

- Substitution: Nucleophiles such as lithium diorganocopper reagents (RCuLi) can be employed for substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Lactones or cleavage products |

| Reduction | H₂/Ni, NaBH₄ | Alcohols or hydrocarbons |

| Substitution | RLi, RMgX | Substituted dioxolanes |

Biological Applications

Antibacterial and Antifungal Activity

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal properties. A study synthesized various enantiomerically pure and racemic 1,3-dioxolanes from salicylaldehyde and diols, testing them against pathogens like Staphylococcus aureus and Candida albicans. The results showed that most compounds had notable antifungal activity and varying degrees of antibacterial activity.

Table 2: Biological Activity of Synthesized 1,3-Dioxolanes

| Compound ID | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not tested | - |

| Compound 2 | 625 | 1250 (S. aureus) |

| Compound 3 | - | 625 (S. epidermidis) |

| Compound 4 | 500 | - |

Industrial Applications

Use in Polymer Production

Due to its stability and reactivity, this compound is utilized in the production of polymers. Its unique structure allows it to act as a building block for synthesizing various polymeric materials.

Green Chemistry Initiatives

The compound is also being explored as a potential green solvent alternative in chemical processes. Its properties align with the principles of green chemistry by reducing environmental impact while maintaining efficacy in chemical reactions.

Case Studies

Case Study 1: Pyrolysis Studies

Research utilizing ReaxFF molecular dynamics simulations investigated the pyrolysis behavior of alkyl-substituted dioxolanes at high temperatures. The study focused on the decomposition rates and product distributions, highlighting the potential use of these compounds as bio-derived fuels.

Case Study 2: Synthesis for Antimicrobial Agents

A series of new dioxolane derivatives were synthesized with promising antibacterial and antifungal activities. These compounds were evaluated for their efficacy against multiple strains of bacteria and fungi, demonstrating significant potential for pharmaceutical applications.

Mecanismo De Acción

The mechanism by which 1-(1,3-Dioxolan-2-yl)-dodecan-2-one exerts its effects involves the formation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate can undergo various transformations depending on the nucleophiles and electrophiles present in the reaction mixture . The molecular targets and pathways involved are often related to the specific application of the compound, such as enzyme inhibition or receptor binding in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.

1,2-Dioxolane: A related compound with a slightly different ring structure.

Uniqueness

1-(1,3-Dioxolan-2-yl)-dodecan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability compared to other 1,3-dioxolanes . Its long alkyl chain also makes it particularly useful in applications requiring hydrophobic properties .

Actividad Biológica

1-(1,3-Dioxolan-2-yl)-dodecan-2-one is a compound that belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. The unique structure of dioxolanes contributes to their diverse chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.397 g/mol. The presence of the dioxolane ring enhances its lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.397 g/mol |

| LogP | 3.6427 |

| Polar Surface Area (PSA) | 38.69 Ų |

Antimicrobial Properties

Research has indicated that compounds containing the dioxolane structure exhibit significant antimicrobial activity. A study on various 1,3-dioxolanes demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans. Specifically, the antifungal activity against C. albicans was notable, with several derivatives showing promising results in inhibiting fungal growth .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with cellular membranes or specific enzyme targets. The structural features of dioxolanes allow them to integrate into lipid bilayers or disrupt membrane integrity, leading to cell death in susceptible organisms.

Case Studies

- Antifungal Activity : In a comparative study, various synthesized dioxolanes were tested for antifungal efficacy. The results showed that compounds similar to this compound demonstrated a minimum inhibitory concentration (MIC) against C. albicans ranging from 12.5 to 50 µg/mL, indicating strong antifungal properties .

- Antibacterial Activity : Another investigation highlighted the antibacterial potential of dioxolane derivatives against E. faecalis and Pseudomonas aeruginosa, with some compounds achieving MIC values as low as 25 µg/mL .

Comparative Biological Activity Table

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 12.5 - 50 | 25 - 100 |

| Other Dioxolane Derivative A | 25 - 100 | 50 - 200 |

| Other Dioxolane Derivative B | 10 - 30 | 20 - 80 |

Propiedades

IUPAC Name |

1-(1,3-dioxolan-2-yl)dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-15-17-11-12-18-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJNLPXPEQAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291320 | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-83-8 | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone, 1-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.